molecular formula C10H13N3O3 B1465706 1-(3-Nitropyridin-4-yl)piperidin-3-ol CAS No. 1052713-90-2

1-(3-Nitropyridin-4-yl)piperidin-3-ol

Cat. No.: B1465706
CAS No.: 1052713-90-2
M. Wt: 223.23 g/mol
InChI Key: GDRPELSHTGGDTO-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Nitropyridin-4-yl)piperidin-3-ol is a compound of interest due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been investigated for its potential to inhibit glutaminase, an enzyme that plays a crucial role in cancer metabolism .

Biological Activities

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to established antibiotics .
  • Anticancer Activity : The compound has demonstrated potential as an anticancer agent. In vitro studies have revealed that it can inhibit the growth of cancer cell lines, particularly those associated with triple-negative breast cancer . Its mechanism involves inducing apoptosis and disrupting metabolic processes within tumor cells.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine or pyridine rings can significantly affect the biological activity of the compound. For instance, substituents on the pyridine nitrogen or alterations in the piperidine ring structure can enhance potency against specific targets such as CXCR3 receptors, which are implicated in cancer progression .

ModificationEffect on Activity
Nitropyridine positionIncreased potency against cancer cell lines
Piperidine ring substitutionsAltered binding affinity to target receptors

Case Study 1: Anticancer Efficacy

In a study evaluating novel glutaminase inhibitors, this compound was found to significantly reduce cell viability in MDA-MB-231 cells, a model for triple-negative breast cancer. The IC50 value was reported at approximately 25 µM, indicating moderate potency compared to other tested compounds .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections .

Properties

IUPAC Name

1-(3-nitropyridin-4-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-8-2-1-5-12(7-8)9-3-4-11-6-10(9)13(15)16/h3-4,6,8,14H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRPELSHTGGDTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Method 1 of Example 1 was followed using 1 equivalent each of 4-chloro-3-nitropyridine, (+/−)-3-hydroxypiperidine and triethylamine in DMF yielding (+/−)-1-(3-nitropyridin-4-yl)piperidin-3-ol, LCMS (m/z): 224.1 (MH+); LC Rt=1.06 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.